6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde

Physicochemical profiling Lead optimization ADME prediction

Medicinal chemistry teams pursuing anticancer SAR often face inconsistent batch purity that undermines Knoevenagel condensation yields. 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde solves this with a reactive 5-formyl group activated by the electron-withdrawing 6-CF₃ substituent (LogP ≈ 3.49). • Yields chalcones with GI₅₀ 0.54-1.92 μM against leukemia and 1.01-1.94 μM against colon lines-up to 3-fold more potent than 4-methoxyphenyl or 4-fluorophenyl analogs. • Validated in patent-documented trans-3-aza-bicyclo[3.1.0]hexane orexin receptor antagonist synthesis, supporting CNS drug discovery. • Supplied at ≥98% purity with batch-specific QC, ensuring reproducible multi-step sequences for CROs and pharma development groups.

Molecular Formula C7H3F3N2OS
Molecular Weight 220.17 g/mol
CAS No. 564443-27-2
Cat. No. B1307490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde
CAS564443-27-2
Molecular FormulaC7H3F3N2OS
Molecular Weight220.17 g/mol
Structural Identifiers
SMILESC1=CSC2=NC(=C(N21)C=O)C(F)(F)F
InChIInChI=1S/C7H3F3N2OS/c8-7(9,10)5-4(3-13)12-1-2-14-6(12)11-5/h1-3H
InChIKeyUZNYVYBQRNSEGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde Overview


6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is a fused imidazo[2,1-b]thiazole heterocycle bearing a reactive 5-formyl group and a lipophilic 6‑CF₃ substituent . It serves as a versatile synthetic intermediate in medicinal chemistry, most notably as the immediate precursor to imidazothiazole–chalcone hybrids that exhibit potent anticancer activity [1]. The combination of the aldehyde handle and the electron‑withdrawing trifluoromethyl group enables regioselective condensations and modulates the physicochemical profile of downstream derivatives [2].

Why 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde Cannot Be Replaced


Generic imidazo[2,1-b]thiazole-5-carbaldehydes (e.g., the unsubstituted, 6‑methyl, or 6‑aryl variants) differ substantially in both reactivity and the pharmacological profile of their derivatives. The 6‑CF₃ substituent imparts a markedly higher LogP (≈3.5 vs. ≈2.2 for the 6‑methyl analog) and increases the electrophilicity of the adjacent 5‑formyl group, accelerating key condensations such as Knoevenagel reactions [1]. In anticancer chalcone series, the CF₃‑bearing aldehyde yields products with consistently lower GI₅₀ values across multiple NCI‑60 cell lines compared with 4‑methoxyphenyl or 4‑fluorophenyl congeners [2]. Substituting an analog lacking the CF₃ group would therefore alter both synthetic efficiency and the quantitative structure–activity profile, making generic interchange unjustified.

Quantitative Evidence for 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde


Lipophilicity Advantage Over Analogs

6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde exhibits a computed LogP of 3.49 [1], which is 1.33 log units higher than the 6‑methyl analog (LogP 2.16) and 1.28 log units higher than the 6‑isopropylthio analog (LogP 2.21) . For the downstream chalcone derivatives, this translates to improved membrane permeability potential without the molecular weight penalty of larger aryl substituents.

Physicochemical profiling Lead optimization ADME prediction

Superior Anticancer Potency of Derived Chalcone

In a head-to-head patent study, the chalcone 7f, synthesized directly from 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde, displayed GI₅₀ ranges of 0.54–1.92 μM (leukemia) and 1.01–1.94 μM (colon) [1]. Under identical conditions, the 4‑methoxyphenyl analog 7a showed GI₅₀ ranges of 1.66–3.08 μM (leukemia) and 1.77–3.45 μM (colon), while the 4‑fluorophenyl analog 7e gave 1.55–2.23 μM (leukemia) and 2.11–2.99 μM (colon) [1]. The CF₃‑derived chalcone was consistently 1.5‑ to 3‑fold more potent across these cell panels.

Anticancer drug discovery Chalcone hybrids NCI-60 screening

Key Intermediate for Orexin Receptor Antagonists

6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is explicitly cited as a starting material in the synthesis of trans‑3‑aza‑bicyclo[3.1.0]hexane derivatives that act as orexin receptor antagonists [1]. In contrast, the unsubstituted imidazo[2,1-b]thiazole-5-carbaldehyde or the 6‑methyl variant are not documented in analogous orexin patents, highlighting a unique fit of the CF₃‑aldehyde for this therapeutic target class.

Neuroscience Orexin receptor Sleep disorders

Enhanced Electrophilicity of 5-Formyl Group

The Hammett σₚ constant for CF₃ (0.54) indicates a strong electron‑withdrawing effect that polarizes the adjacent formyl group, increasing its susceptibility to nucleophilic addition [1]. This effect is reflected in the Knoevenagel condensation with trimethoxyacetophenone, which proceeds smoothly at room temperature with 10% NaOH to give chalcone 7f in high yield [2]. Under identical conditions, electron‑neutral or electron‑donating 6‑substituents require longer reaction times or elevated temperatures to achieve comparable conversion.

Synthetic chemistry Knoevenagel condensation Reaction kinetics

High Commercial Purity for Reliable Derivatization

Multiple reputable suppliers (Bide Pharmatech, AKSci, Aladdin) consistently list 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde at ≥98% purity, with batch‑specific QC data (NMR, HPLC, GC) available . In comparison, the 6‑(4‑bromophenyl) and 6‑(3‑nitrophenyl) analogs are frequently offered only at 95% purity or require custom synthesis with longer lead times . This purity differential minimizes the risk of side reactions during downstream derivatization and reduces purification burden.

Chemical procurement Quality control Reproducibility

Unique Combination of 6-CF₃ and 5-CHO Substituents

Among commercially available imidazo[2,1-b]thiazole-5-carbaldehydes, 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is the sole compound that pairs a strong electron‑withdrawing 6‑CF₃ group with the reactive 5‑formyl handle . Other 6‑substituted variants carry aryl, heteroaryl, or alkyl groups, but none combine the trifluoromethyl’s metabolic stability and lipophilicity with the synthetic versatility of the 5‑aldehyde . This dual‑feature architecture is precisely what makes it a privileged intermediate for fragment‑based and diversity‑oriented synthesis.

Chemical space analysis Scaffold uniqueness Fragment-based drug discovery

Key Applications of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde


Anticancer Chalcone Library Synthesis

The aldehyde enables a one‑step Knoevenagel condensation to produce chalcone 7f, which demonstrates GI₅₀ values of 0.54–1.92 μM against leukemia lines and 1.01–1.94 μM against colon lines [1]. This potency is 1.5‑ to 3‑fold superior to chalcones derived from 4‑methoxyphenyl or 4‑fluorophenyl analogs under identical conditions [1], making it the preferred aldehyde for hit‑to‑lead optimization in anticancer programs.

Orexin Receptor Antagonist Intermediate Synthesis

Patent‑documented use of this aldehyde in the construction of trans‑3‑aza‑bicyclo[3.1.0]hexane orexin receptor antagonists [2] validates its role in CNS drug discovery. Procurement supports structure–activity relationship studies targeting sleep disorders and metabolic diseases.

Fragment-Based Discovery with High Lipophilicity

With a LogP of 3.49 – substantially higher than the 6‑methyl (2.16) or 6‑isopropylthio (2.21) analogs [3] – this aldehyde introduces a metabolically robust CF₃ group that enhances passive permeability and reduces oxidative metabolism. It is ideal for fragment libraries targeting intracellular or CNS targets where lipophilicity is a key parameter.

High-Purity Starting Material for Multi-Step Synthesis

Consistently available at ≥98% purity with batch‑specific QC documentation , this aldehyde reduces the risk of byproduct formation in multi‑step sequences. This is particularly valuable for contract research organizations and pharmaceutical development groups where reproducibility and regulatory documentation are procurement prerequisites.

Technical Documentation Hub

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